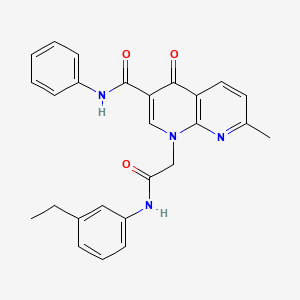

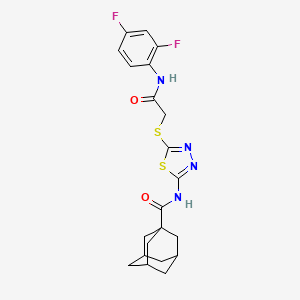

![molecular formula C19H22N2O3S2 B2814288 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one CAS No. 919019-35-5](/img/structure/B2814288.png)

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is also known as CP 47,497 or simply CP. CP is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. CP has been widely used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one is involved in various synthetic pathways, highlighting its role in the creation of biologically active molecules and complex organic compounds. For instance, electrooxidative metal-free dehydrogenative α-sulfonylation of 1H-indole with sodium sulfinates has been explored to afford indolyl aryl sulfones, applicable in the synthesis of 5-HT6 modulators, demonstrating its relevance in medicinal chemistry and drug development (Feng et al., 2017). This process underscores the utility of sulfonylation reactions in accessing diverse sulfonyl-containing organic compounds, which are prominent in pharmaceuticals and agrochemicals.

Cyclization reactions of amino-trifluoromethyl-thienyl-azapenta-dienones under superelectrophilic conditions lead to the synthesis of novel benzothiophenols, cyclopentenols, and dihydrodiazepinols, revealing the compound's capacity for generating structurally complex and diverse chemical entities (Ghavtadze, Fröhlich, & Würthwein, 2009). Such reactions are significant for the discovery and design of new materials with potential applications in various industries, including pharmaceuticals and materials science.

Bioactive Compound Synthesis

The compound is also key in the synthesis of bioactive molecules. An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones using sulfonated β-cyclodextrin as a catalyst in water has been reported, highlighting a green chemistry approach to synthesizing compounds with potential biological activity (Tayade et al., 2014). This exemplifies the compound's role in facilitating environmentally friendly synthesis routes for producing compounds of interest in drug discovery and development.

Moreover, the synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, characterized by X-ray diffraction analysis, demonstrates the compound's utility in producing anticancer active compounds. This synthesis pathway offers insights into the structural requirements for anticancer activity, providing a foundation for future drug design and development efforts (Miao, Yan, & Zhao, 2010).

Propiedades

IUPAC Name |

N-cyclopentyl-1-(2-thiophen-2-ylacetyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c22-19(13-16-6-3-11-25-16)21-10-9-14-12-17(7-8-18(14)21)26(23,24)20-15-4-1-2-5-15/h3,6-8,11-12,15,20H,1-2,4-5,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWJYFYZXAPFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

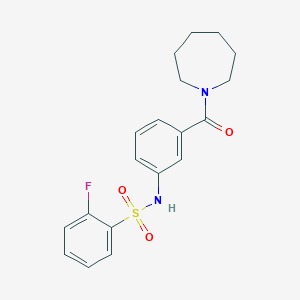

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)

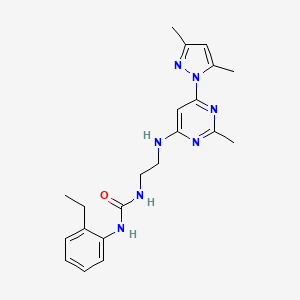

![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)

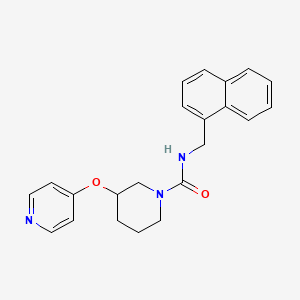

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)

![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)

![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)